JWH 175
Overview
Description
JWH 175: is a synthetic cannabinoid from the naphthylmethylindole family. It acts as a cannabinoid receptor agonist and was invented by the scientist John W. Huffman and colleagues at Clemson University . This compound is closely related to the widely used cannabinoid designer drug JWH 018, but with the ketone bridge replaced by a simpler methylene bridge . It is several times weaker than JWH 018, having a binding affinity at the cannabinoid receptor 1 of 22 nanomolar .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of JWH 175 involves the reaction of 1-naphthalenylmethyl chloride with 1-pentylindole in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like dimethylformamide at elevated temperatures .
Industrial Production Methods: Industrial production methods for this compound are not well-documented due to its classification as a controlled substance in many jurisdictions. the general approach would involve scaling up the laboratory synthesis process, ensuring proper handling and disposal of hazardous chemicals, and adhering to regulatory guidelines.
Types of Reactions:
Reduction: Reduction reactions are less common for this compound due to its stable aromatic structure.
Substitution: Substitution reactions can occur at the naphthyl or indole rings, leading to various derivatives.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: Hydroxylated derivatives of this compound.
Substitution: Halogenated derivatives at the naphthyl or indole rings.
Scientific Research Applications
Chemistry: JWH 175 is used in forensic and analytical chemistry to study the metabolism and detection of synthetic cannabinoids .
Biology: In biological research, this compound is used to investigate the effects of synthetic cannabinoids on cannabinoid receptors and their signaling pathways .
Medicine: While this compound itself is not used therapeutically, its study helps in understanding the pharmacological effects of synthetic cannabinoids, which can inform the development of new therapeutic agents .
Industry: this compound is primarily used in research settings rather than industrial applications due to its legal status and potential for abuse .
Mechanism of Action
JWH 175 exerts its effects by acting as an agonist at the cannabinoid receptor 1, which is primarily found in the central nervous system. It binds to the receptor and activates it, leading to a cascade of intracellular signaling events that result in its psychoactive effects . This compound has a greater affinity for cannabinoid receptor 1 than for cannabinoid receptor 2, with a selectivity index of 14 .
Comparison with Similar Compounds
JWH 018: JWH 175 is structurally similar to JWH 018 but has a methylene bridge instead of a ketone bridge.
JWH 176: Another synthetic cannabinoid with a similar structure but different pharmacological properties.
Uniqueness: this compound is unique in its structural modification, which results in a lower potency compared to JWH 018. This makes it less likely to be used in synthetic cannabis blends, although it is still explicitly banned in several jurisdictions .
Properties
IUPAC Name |
3-(naphthalen-1-ylmethyl)-1-pentylindole | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25N/c1-2-3-8-16-25-18-21(23-14-6-7-15-24(23)25)17-20-12-9-11-19-10-4-5-13-22(19)20/h4-7,9-15,18H,2-3,8,16-17H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TYBRSILIYTUTSQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCN1C=C(C2=CC=CC=C21)CC3=CC=CC4=CC=CC=C43 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90717796 | |
Record name | 3-[(Naphthalen-1-yl)methyl]-1-pentyl-1H-indole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90717796 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
327.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
619294-35-8 | |
Record name | 3-(1-Naphthalenylmethyl)-1-pentyl-1H-indole | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=619294-35-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | JWH-175 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0619294358 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3-[(Naphthalen-1-yl)methyl]-1-pentyl-1H-indole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90717796 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | JWH-175 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3S82KAS832 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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